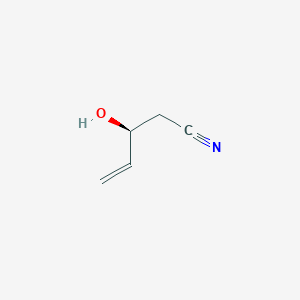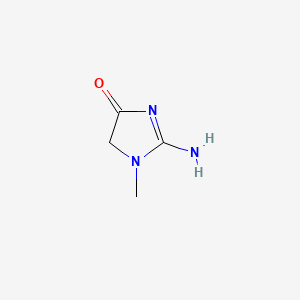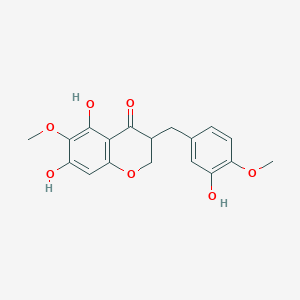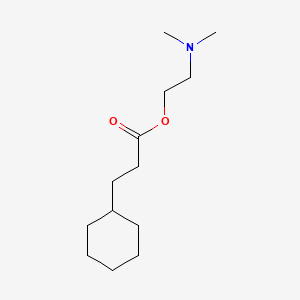
Cyprodenate
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du cyprodenate implique l'estérification de l'acide 3-cyclohexylpropanoïque avec le 2-diméthylaminoéthanol. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux. Les méthodes de production industrielle sont similaires, impliquant des processus d'estérification à grande échelle avec des étapes de purification appropriées pour garantir la pureté souhaitée du produit final .
Analyse Des Réactions Chimiques
Le cyprodenate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les acides carboxyliques correspondants et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.
Applications de la recherche scientifique
Le this compound a été utilisé dans diverses applications de la recherche scientifique, notamment :
Chimie : Comme composé modèle pour l'étude de l'estérification et d'autres réactions organiques.
Biologie : Investigation de ses effets sur les voies métaboliques et les systèmes de neurotransmetteurs.
Médecine : Recherche de son potentiel en tant que psychostimulant et de ses effets sur la contre-réaction de la sédation induite par les benzodiazépines.
Mécanisme d'action
Le this compound exerce ses effets en stimulant le système nerveux central. Il agit comme un psychostimulant, augmentant la libération de neurotransmetteurs tels que la dopamine et la noradrénaline. Les cibles moléculaires comprennent les récepteurs et les transporteurs de neurotransmetteurs, qui sont impliqués dans la régulation de l'humeur, de la vigilance et des fonctions cognitives .
Applications De Recherche Scientifique
Cyprodenate has been used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: Investigating its effects on metabolic pathways and neurotransmitter systems.
Medicine: Researching its potential as a psychostimulant and its effects on counteracting benzodiazepine-induced sedation.
Mécanisme D'action
Cyprodenate exerts its effects by stimulating the central nervous system. It acts as a psychostimulant, enhancing the release of neurotransmitters such as dopamine and norepinephrine. The molecular targets include neurotransmitter receptors and transporters, which are involved in the regulation of mood, alertness, and cognitive function .
Comparaison Avec Des Composés Similaires
Le cyprodenate est similaire à d'autres médicaments stimulants tels que le méclofénoxate et la diméthyléthanolamine. Il est unique dans son application spécifique pour contrer la sédation induite par les benzodiazépines. D'autres composés similaires incluent :
Méclofénoxate : Un autre médicament stimulant utilisé pour l'amélioration cognitive.
Diméthyléthanolamine : Un métabolite du this compound ayant des propriétés stimulantes.
Flumazénil : Un nouvel antidote pour le surdosage de benzodiazépines, qui a largement remplacé le this compound dans la pratique clinique.
L'unicité du this compound réside dans son application spécifique et sa voie métabolique, qui produit de la diméthyléthanolamine comme métabolite .
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 3-cyclohexylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYJPINNSIHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165978 | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-86-1 | |
| Record name | 2-(Dimethylamino)ethyl cyclohexanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyprodenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPRODENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I44VIC13P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


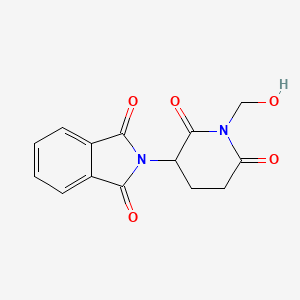
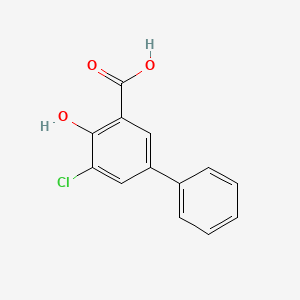
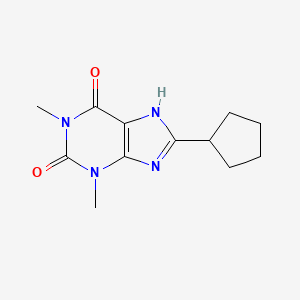

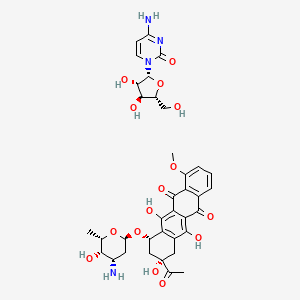
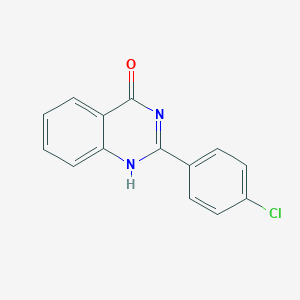
![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B1669599.png)
